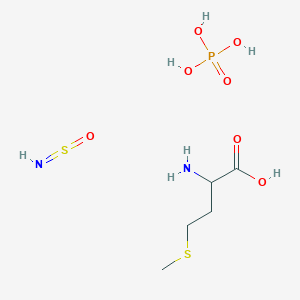
CID 22505754
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methionine sulfoximine phosphate is a derivative of methionine sulfoximine, an amino acid derivative known for its role as an irreversible inhibitor of glutamine synthetase. This compound has garnered significant interest due to its unique chemical properties and biological activities, particularly in the fields of medicinal and biological chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methionine sulfoximine phosphate can be synthesized through the oxidation of methionine residues. This process involves a one-step oxidation reaction to convert methionine into methionine sulfoximine, followed by phosphorylation . The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure selectivity and yield .
Industrial Production Methods
Industrial production of CID 22505754 involves large-scale oxidation and phosphorylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methionine sulfoximine phosphate undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of methionine to methionine sulfoximine.
Phosphorylation: This compound is phosphorylated by glutamine synthetase, resulting in a transition state analog that inhibits the enzyme.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Phosphorylation Agents: Glutamine synthetase.
Cross-Coupling Reagents: Arylboronic acids, copper(II) catalysts.
Major Products
The major products formed from these reactions include CID 22505754 and its derivatives, which exhibit unique biological activities and chemical properties .
Wissenschaftliche Forschungsanwendungen
Methionine sulfoximine phosphate has a wide range of scientific research applications:
Wirkmechanismus
Methionine sulfoximine phosphate exerts its effects by inhibiting glutamine synthetase. The compound is phosphorylated by the enzyme, resulting in a transition state analog that cannot diffuse from the active site, thereby inhibiting the enzyme’s activity . This inhibition leads to a decrease in glutamate production, which can prevent excitotoxicity in neurological conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buthionine sulfoximine: An N-alkyl derivative of methionine sulfoximine with altered biological properties.
Glufosinate: Another sulfoximine derivative used as a herbicide.
Uniqueness
Its ability to act as a transition state analog and its use in bioorthogonal chemistry set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C5H15N2O7PS2 |
|---|---|
Molekulargewicht |
310.3 g/mol |
InChI |
InChI=1S/C5H11NO2S.HNOS.H3O4P/c1-9-3-2-4(6)5(7)8;1-3-2;1-5(2,3)4/h4H,2-3,6H2,1H3,(H,7,8);1H;(H3,1,2,3,4) |
InChI-Schlüssel |
JKILYNDKYYBYSC-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C(=O)O)N.N=S=O.OP(=O)(O)O |
Synonyme |
methionine sulfoximine phosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















